

comparing enthalpy of hydration for chloride vs bromide ions

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An objective comparison of the enthalpy of hydration for chloride versus bromide ions reveals distinct thermodynamic properties rooted in their fundamental ionic characteristics. This guide presents the quantitative data, experimental methodologies, and underlying principles governing these differences, tailored for researchers and professionals in the scientific community.

The enthalpy of hydration (ΔH_hyd) is the enthalpy change when one mole of gaseous ions dissolves in a sufficient amount of water to give an infinitely dilute solution. This process is invariably exothermic, releasing energy as ion-dipole attractions are established between the ions and polar water molecules.[1]

Core Comparison: Chloride vs. Bromide Ions

The enthalpy of hydration for a chloride ion (Cl⁻) is more exothermic (i.e., more negative) than that of a bromide ion (Br⁻).[2][3] This indicates that the hydration of chloride ions releases more energy than the hydration of bromide ions. The primary reason for this difference lies in the ions' differing charge densities, a consequence of their respective ionic radii.[4]

Chloride ions, being smaller than bromide ions, possess a higher charge density.[4] This concentrated charge allows for a stronger electrostatic attraction—specifically, ion-dipole forces—with the partial positive hydrogen atoms of the surrounding water molecules.[4] The formation of these stronger bonds results in a greater release of energy, hence a more negative enthalpy of hydration.[5][6]



Quantitative Data

The following table summarizes the key thermodynamic and physical properties of chloride and bromide ions.

Property	Chloride (Cl ⁻)	Bromide (Br ⁻)	Unit	Reference
Enthalpy of Hydration (ΔH_hyd)	-364	-335	kJ mol⁻¹	[2]
Ionic Radius	167	182	pm	[7]
Charge	-1	-1	elementary charge	

Experimental Protocols

The enthalpy of hydration for an individual ion cannot be measured directly. Instead, it is determined indirectly by applying Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken.[8] The protocol involves two key stages:

- Calorimetric Measurement of Enthalpy of Solution (ΔH sol):
 - Objective: To experimentally determine the enthalpy change when an ionic salt (e.g., potassium chloride, KCl) dissolves in water.
 - Apparatus: A calorimeter (an insulated container), a precise thermometer or temperature probe, a stirrer, and a balance.[9]
 - Procedure:
 - 1. A known mass of the ionic salt (e.g., KCl) is accurately weighed.
 - 2. A known volume of deionized water is placed in the calorimeter, and its initial temperature (T_initial) is recorded once it stabilizes.[9]

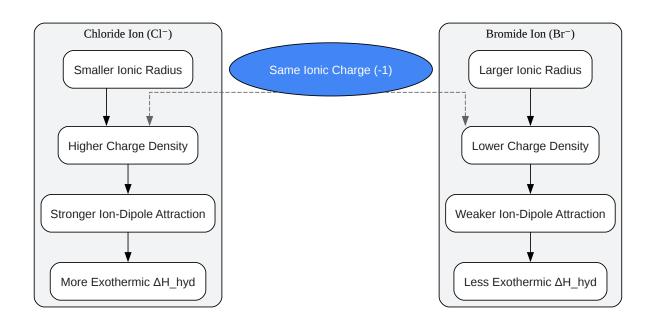


- 3. The salt is added to the water, and the mixture is stirred continuously to ensure complete dissolution.
- 4. The temperature change is monitored, and the final temperature (T_final) is recorded at the point of maximum temperature change.[9]
- 5. The heat absorbed or released by the solution (q) is calculated using the formula: $q = mc\Delta T$, where 'm' is the mass of the water, 'c' is the specific heat capacity of water (4.18 J K⁻¹ g⁻¹), and ΔT is the temperature change (T_final T_initial).[8][9]
- 6. The enthalpy of solution (ΔH_sol) is then calculated in kJ/mol by dividing the heat change by the number of moles of the salt used.
- Calculation using Hess's Law:
 - An energy cycle, often a Born-Haber cycle, is constructed that connects the enthalpy of solution (ΔH_sol), the lattice enthalpy (ΔH_lat) of the salt, and the enthalpies of hydration (ΔH hyd) of the constituent ions.[8]
 - The lattice enthalpy, which is the enthalpy change to form one mole of an ionic compound from its gaseous ions, is a known literature value.
 - The relationship is given by the equation: $\Delta H_sol = \Delta H_lat + \Delta H_hyd(cation) + \Delta H_hyd(anion)$
 - By rearranging this equation and using the experimentally determined ΔH_sol, the known ΔH_lat, and the known ΔH_hyd of the cation (e.g., K+), the enthalpy of hydration for the anion (Cl⁻ or Br⁻) can be isolated and calculated.

Visualization of Principles

The logical relationship between ionic properties and the resulting enthalpy of hydration is illustrated below.





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